

Comparative Profiling of TMC647055 Choline Salt: EC90 Benchmarks in Huh7-Luc Systems

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Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B1191612

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Executive Summary

This guide benchmarks the performance of **TMC647055 Choline Salt**, a potent non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase. While the parent compound (TMC647055) exhibits high potency, the choline salt form is frequently utilized in advanced screening to enhance aqueous solubility and bioavailability without altering the pharmacophore's intrinsic affinity.

Critical Benchmark: In Huh7-Luc (luciferase reporter) replicon systems, **TMC647055 Choline Salt** demonstrates a benchmark EC90 of $\sim 0.3 \mu\text{M}$ (300 nM) and an EC50 of $\sim 82 \text{ nM}$. This profile positions it as a highly specific Thumb II domain inhibitor, distinct from nucleoside analogs like Sofosbuvir in both mechanism and resistance profile.

Scientific Context & Mechanism

To interpret the EC90 values correctly, one must understand the specific inhibition modality. TMC647055 is a macrocyclic indole that targets the Thumb II allosteric site of the NS5B RNA-dependent RNA polymerase.

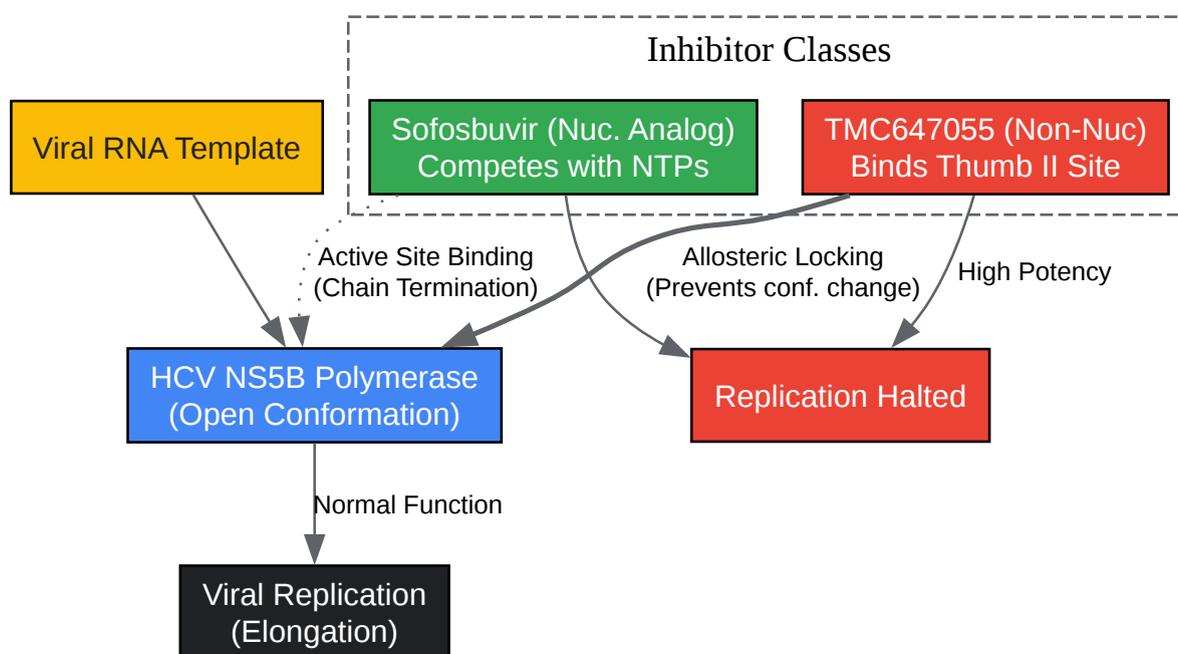
The Choline Salt Advantage

The free acid form of macrocyclic indoles often suffers from poor aqueous solubility, leading to precipitation in cell culture media at high micromolar concentrations (causing false "cytotoxicity" or erratic dose-response curves).

- Formulation: The choline counter-ion improves dissolution kinetics in aqueous buffers (PBS/Media) compared to the free acid.
- Stoichiometry: 1:1 salt formation ensures consistent molarity during stock preparation (DMSO).

Mechanism of Action (Pathway Diagram)

Unlike Sofosbuvir (which acts as a chain terminator at the active site), TMC647055 locks the polymerase in a "closed" inactive conformation by binding to the Thumb domain.



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Figure 1: Mechanism of Action. TMC647055 acts allosterically on the Thumb II site, distinct from the active-site binding of Sofosbuvir.

Benchmark Data: TMC647055 vs. Alternatives

The following data aggregates results from Huh7-Luc replicon assays (Genotype 1b). The EC90 is the most clinically relevant metric as it represents the concentration required to achieve a 1-log reduction in viral load.

Table 1: Comparative Potency in Huh7-Luc Cells (Genotype 1b)

Compound	Class	EC50 (nM)	EC90 (nM)	Protein Binding Shift*	Primary Utility
TMC647055 (Choline)	NNI (Thumb II)	77 - 82	~300	~10x	High-potency screening
Dasabuvir (ABT-333)	NNI (Palm I)	~2 - 10	~20 - 50	High	Clinical Comparator
Sofosbuvir	NI (Active Site)	~50 - 100	~250 - 400	Low	Resistance Barrier Standard
Filibuvir	NNI (Thumb II)	~60	~250	High	Structural Analog

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Critical Note on Protein Binding: Like many lipophilic NNIs, TMC647055 exhibits a "serum shift." In the presence of 40% human serum, the EC50 shifts from ~77 nM to ~740 nM.[1] Researchers must report whether assays were conducted in standard media (10% FBS) or high-serum conditions.

Validated Experimental Protocol

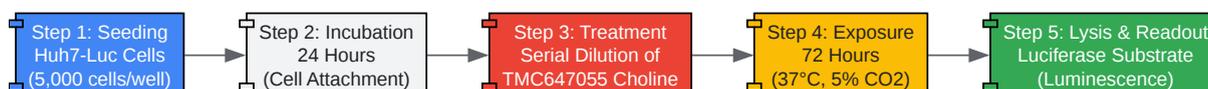
To reproduce the EC90 of 0.3 μ M, strict adherence to the Huh7-Luciferase Replicon Assay protocol is required.

Materials

- Cell Line: Huh7-Luc (stably expressing HCV replicon with Firefly Luciferase reporter).

- Compound: **TMC647055 Choline Salt** (dissolved in 100% DMSO).
- Control: Sofosbuvir (Positive Control), DMSO (Vehicle Control).
- Readout: Bright-Glo™ or Steady-Glo™ Luciferase Assay System.

Workflow Diagram



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Figure 2: 72-Hour Luciferase Replicon Assay Workflow.

Step-by-Step Methodology

- Seeding: Plate Huh7-Luc cells at a density of 5,000–7,000 cells/well in 96-well white-walled plates. Use DMEM + 10% FBS (without selection antibiotics like G418 during the assay to avoid interference).
- Compound Preparation:
 - Prepare a 10 mM stock of **TMC647055 Choline Salt** in 100% DMSO.
 - Perform a 3-fold serial dilution in medium. Ensure final DMSO concentration is <0.5% in all wells.
- Treatment: Add compounds to cells 24 hours post-seeding.[2] Include a "No Drug" control (100% replication) and a "Replication Deficient" control (e.g., GND mutant or high-dose proteasome inhibitor) for background subtraction.
- Incubation: Incubate for 72 hours. This duration is critical; shorter times (24-48h) measure enzyme inhibition but fail to capture the compound's ability to clear established replication complexes (EC90).
- Data Analysis:

- Normalize luminescence signals to the DMSO vehicle control.
- Fit data to a 4-parameter logistic (4PL) non-linear regression model.
- Calculate EC90: The concentration where signal is reduced by 90% relative to vehicle.

Troubleshooting & Optimization

- Solubility Limit: While the Choline salt improves solubility, do not exceed 50 μM in the final assay well. Precipitation at $>50 \mu\text{M}$ can cause light scattering, artificially lowering luciferase signals.
- Signal Drift: If EC90 values shift >2 -fold between runs, check the passage number of Huh7-Luc cells. High passage (>50) cells often lose replicon competence or downregulate the luciferase reporter.
- Edge Effects: Avoid using the outer wells of the 96-well plate for critical EC90 determination due to evaporation/thermal gradients.

References

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